molecular formula C19H21NO4 B12553392 Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester CAS No. 194607-87-9

Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester

Cat. No.: B12553392
CAS No.: 194607-87-9
M. Wt: 327.4 g/mol
InChI Key: QTFUQOXVWMSTCL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a 2,3-dimethylphenyl group through an amino linkage, and an acetyloxyethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate compound, benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, which is then esterified with 2-(acetyloxy)ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, altering cellular signaling pathways, and interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, methyl ester
  • Mefenamic acid (2-[(2,3-Dimethylphenyl)amino]benzoic acid)

Uniqueness

Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain applications where these properties are advantageous .

Properties

CAS No.

194607-87-9

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-acetyloxyethyl 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C19H21NO4/c1-13-7-6-10-17(14(13)2)20-18-9-5-4-8-16(18)19(22)24-12-11-23-15(3)21/h4-10,20H,11-12H2,1-3H3

InChI Key

QTFUQOXVWMSTCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCOC(=O)C)C

Origin of Product

United States

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